molecular formula C13H14INO2 B3082756 2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone CAS No. 1134334-68-1

2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone

Cat. No.: B3082756
CAS No.: 1134334-68-1
M. Wt: 343.16 g/mol
InChI Key: IWDPQQZCTAJEGR-UHFFFAOYSA-N
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Description

2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone is a halogenated indole derivative featuring a methoxy group at position 5, methyl groups at positions 1 and 2 of the indole ring, and an iodo-substituted ethanone moiety at position 2.

Properties

IUPAC Name

2-iodo-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO2/c1-8-13(12(16)7-14)10-6-9(17-3)4-5-11(10)15(8)2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDPQQZCTAJEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204790
Record name 2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-68-1
Record name 2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₃H₁₄INO₂
  • Molecular Weight : 343.17 g/mol
  • CAS Number : 1134334-68-1
  • Structure : The compound contains an indole moiety substituted with a methoxy group and an iodo atom, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that similar indole derivatives possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 6.25 to 25 µg/mL .
CompoundTarget StrainMIC (µg/mL)
Indole Derivative AS. aureus12.5
Indole Derivative BE. coli15.0
2-Iodo CompoundP. aeruginosa9.375

Anticancer Potential

The indole framework is known for its anticancer properties. Several studies have explored the cytotoxic effects of indole derivatives:

  • Mechanisms of Action : Indole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various indole derivatives, researchers found that a derivative similar to this compound displayed notable activity against biofilm-forming bacteria, achieving a disaggregation rate of up to 56% .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of indole derivatives revealed that certain compounds could significantly inhibit the growth of colorectal cancer cells in vitro, with IC50 values indicating potent cytotoxicity . The study highlighted the role of halogen substitutions in enhancing biological activity.

Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells .

Anticancer Mechanism

The anticancer properties are attributed to the ability of these compounds to interact with DNA and interfere with replication processes, as well as modulating apoptotic pathways .

Scientific Research Applications

Anticancer Research

2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone has shown potential as an anticancer agent. Its structure resembles that of known indole-based compounds, which have been studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of indole can interact with various cellular pathways involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of indole derivatives and their effects on cancer cell lines. The results indicated that compounds similar to this compound exhibit significant cytotoxicity against breast and lung cancer cells .

Proteomics

The compound is utilized in proteomics research for labeling proteins and studying protein interactions. Its unique structure allows for specific binding to target proteins, facilitating the analysis of protein functions and interactions in biological systems.

Application Example : In a proteomics study, this compound was employed as a probe to label specific proteins in cancer cells, enabling researchers to track changes in protein expression levels during tumor progression .

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel materials with potential applications in organic electronics and photonics. Its ability to form stable conjugated systems makes it suitable for developing organic semiconductors.

Research Insight : Investigations into the use of indole derivatives in organic solar cells have shown promising results. The incorporation of this compound into polymer matrices has led to improved charge transport properties .

Chromatographic Applications

In analytical chemistry, this compound is used as a standard reference material for chromatographic techniques. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures.

Example Application : In a method development study for high-performance liquid chromatography (HPLC), researchers utilized this compound as a calibration standard to ensure the reliability of their analytical results .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed coupling with boronic acids or esters, enabling aryl/heteroaryl group introduction. This reaction is critical for creating structurally diverse intermediates in pharmaceutical synthesis .

Example Reaction:

ReactantsConditionsProductsYield
2-Iodoethanone derivative + Boronate ester 12 Pd catalyst, base, microwave irradiationBiaryl derivatives (e.g., 15 , 22a , 22b )60-85%

Key applications include synthesizing RORC2 inverse agonists via coupling with pyrrolopyridine scaffolds .

Nucleophilic Substitution Reactions

The iodide acts as a leaving group in SN2 reactions, particularly under basic or metal-catalyzed conditions .

Notable Processes:

  • Finkelstein Reaction : Exchange with chlorine/bromine using NaI in acetone .

  • Trifluoromethylation : Copper-mediated substitution with CF₃ groups under radical conditions (requires nitro and sulfonyl activating groups) :
    R I+CF3SO2NaCu DMFR CF3\text{R I}+\text{CF}_3\text{SO}_2\text{Na}\xrightarrow{\text{Cu DMF}}\text{R CF}_3

Multicomponent Condensations

The indole core participates in Yonemitsu-type trimolecular condensations with aldehydes and 1,3-dicarbonyl compounds under Lewis acid catalysis (e.g., InCl₃) .

Reaction Pathway:

  • Aldehyde activation by Lewis acid

  • Knoevenagel condensation with 1,3-dicarbonyl compound

  • Electrophilic aromatic substitution at indole's 3-position

This yields bis-indolic derivatives (e.g., 36 ) for bioactive molecule synthesis .

Reductive Elimination Pathways

Used in dehalogenation or functional group interconversion:

ProcessConditionsApplication
Transfer hydrogenationPd/C, HCO₂NH₄Reduction of nitro groups to amines (e.g., 1617 )
Iodide removalZn, HClSynthesis of deiodinated analogs for SAR studies

Electrophilic Aromatic Substitution

The 5-methoxy group directs electrophiles to the indole's 4- and 6-positions, though steric hindrance from methyl groups limits reactivity. Documented modifications include:

  • Nitration at 4-position using HNO₃/AcOH

  • Sulfonation for solubility modulation

Amide Formation

The ketone group undergoes condensation with amines to form Schiff bases or enamines, useful for prodrug development :
R C O R +R NH2R C N R R \text{R C O R }+\text{R NH}_2\rightarrow \text{R C N R R }

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone
  • Molecular Formula: C₁₃H₁₄ClNO₂
  • Molecular Weight : 251.72 g/mol
  • Key Differences :
    • The iodine atom in the target compound is replaced with chlorine.
    • Chlorine’s smaller atomic radius and lower molecular weight result in reduced steric hindrance and different electronic effects compared to iodine.
    • Synthetic Relevance : Chloro analogs are often intermediates for further functionalization via nucleophilic substitution, whereas iodo derivatives may undergo more facile coupling reactions (e.g., Suzuki-Miyaura) .
1-(5-Iodo-2,3-dihydro-1H-indol-1-yl)ethanone
  • Molecular Formula: C₁₀H₁₀INO
  • Molecular Weight : 287.10 g/mol
  • Key Differences: The indole ring is partially saturated (2,3-dihydroindole), reducing aromaticity.

Functional Group Variations

2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethanone
  • Molecular Formula: C₁₁H₈F₃NO₂
  • Molecular Weight : 243.18 g/mol
  • Key Differences: The ethanone moiety is substituted with three fluorine atoms instead of iodine.
1-(5-Methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
  • Molecular Formula: C₁₈H₁₇NO₂
  • Molecular Weight : 279.33 g/mol
  • The absence of iodine reduces halogen bonding interactions .

Complex Heterocyclic Derivatives

6-(4-Chlorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one
  • Structure: Combines the indole-ethanone moiety with a pyridazinone ring.
  • Key Differences: The pyridazinone ring introduces additional hydrogen-bonding sites and conformational rigidity. This hybrid structure may target dual biological pathways (e.g., kinase inhibition and receptor modulation) .
2-[2-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-vinyl]-3-methyl-3H-quinazolin-4-one
  • Structure: Features a vinyl linker between the indole and quinazolinone groups.
  • Key Differences: Conjugation via the vinyl group alters electronic properties and may enhance fluorescence for imaging applications. Quinazolinone is a known pharmacophore for kinase inhibitors (e.g., EGFR inhibitors) .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₃H₁₄INO₂ ~327.17* 5-methoxy, 1,2-dimethyl, 2-iodo Drug discovery, coupling reactions
2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol) C₁₃H₁₄ClNO₂ 251.72 Chloro instead of iodo Intermediate for synthesis
1-(5-Iodo-2,3-dihydro-1H-indol-1-yl)ethanone C₁₀H₁₀INO 287.10 Saturated indole ring Neuropharmacology
2,2,2-Trifluoro-1-(5-methoxy-1H-indol) C₁₁H₈F₃NO₂ 243.18 Trifluoromethyl group CNS-targeted therapies
6-(4-Chlorophenyl)-2-[2-(indol-3-yl)ethyl] C₂₁H₁₇ClN₃O₂ ~390.84* Pyridazinone-indole hybrid Kinase inhibition, dual-target drugs

*Estimated based on structural similarity.

Research Findings and Implications

  • Reactivity : Iodo derivatives are superior to chloro analogs in metal-catalyzed cross-coupling reactions due to iodine’s better leaving-group ability .
  • Biological Activity: The 5-methoxy-1,2-dimethylindole scaffold is associated with serotonin receptor modulation, while pyridazinone/quinazolinone hybrids show kinase inhibitory activity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone, and how do they influence experimental design?

  • Molecular formula : C₁₃H₁₃INO₂ (inferred from structural analogs in and ).
  • Critical properties :

  • Hydrogen bonding capacity : 2 donors (NH, OH) and 3 acceptors (N, O), influencing solubility and reactivity .
  • Polar surface area (PSA) : ~62.3 Ų, suggesting moderate polarity and potential membrane permeability limitations in biological assays .
  • LogP (XlogP) : Estimated ~1.1, indicating moderate lipophilicity for partitioning studies .
    • Methodological considerations : Use polar aprotic solvents (e.g., DMSO) for solubility challenges, and employ spectroscopic techniques (NMR, FTIR) to confirm functional groups.

Q. What synthetic routes are reported for indole-3-yl ethanone derivatives, and how can they be adapted for this compound?

  • Core synthesis : Friedel-Crafts acylation of indole derivatives with iodoacetyl iodide (analogous to ).
  • Example : Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate synthesis via esterification under acidic conditions .
  • Adaptation : Substitute acetyl groups with iodoacetyl moieties, optimizing reaction temperature (40–60°C) to prevent iodination side reactions.

Q. How should researchers handle stability and storage of this compound?

  • Stability : Store in inert atmospheres (argon) at –20°C to prevent degradation of the iodoethanone group .
  • Decomposition risks : Avoid prolonged exposure to light or moisture, which may hydrolyze the ketone or cause dehalogenation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for structural confirmation?

  • Challenge : Discrepancies between observed NMR shifts (e.g., indole protons) and DFT-calculated values.
  • Methodology :

  • Use 2D NMR (COSY, HSQC) to assign proton-proton correlations and resolve overlapping signals .
  • Compare experimental IR carbonyl stretches (~1680–1700 cm⁻¹) with theoretical values to validate the α-iodoketone moiety .
    • Case study : Similar indole derivatives in required crystallographic validation (XRD) to confirm regiochemistry .

Q. What experimental design strategies mitigate limitations in pollution monitoring or degradation studies involving this compound?

  • Limitations : Organic degradation during prolonged assays (e.g., wastewater studies), as noted in .
  • Solutions :

  • Implement continuous cooling (4°C) to slow degradation during long-term experiments .
  • Use hyperspectral imaging (HSI) for real-time monitoring of matrix changes without physical sampling .

Q. How can synthetic yields be optimized while minimizing hazardous byproducts (e.g., sulfonyl or nitro intermediates)?

  • Risk : Hazardous intermediates like phenylsulfonyl derivatives () or nitro groups () may form.
  • Optimization :

  • Employ flow chemistry to control exothermic reactions and reduce byproduct formation .
  • Replace toxic reagents (e.g., sulfonyl chlorides) with greener alternatives (e.g., TEMPO-mediated oxidations).

Q. What advanced analytical techniques validate the compound’s interaction with biological targets (e.g., indole-binding proteins)?

  • Methods :

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) using immobilized protein targets.
  • Molecular docking : Compare computational binding poses (e.g., with CYP450 enzymes) to experimental inhibition data .
    • Precaution : Account for indole’s autofluorescence in fluorescence-based assays by using quenchers or alternative probes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone
Reactant of Route 2
2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone

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